4-[Butyl(methyl)amino]benzoic acid
Description
Contextualization within the Field of Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with additional functional groups modifying the ring. preprints.orgresearchgate.net This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse chemical and physical properties that can be achieved through varied substitution patterns. preprints.orgresearchgate.net These derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The nature and position of the substituent on the benzene ring profoundly influence the molecule's acidity, solubility, reactivity, and biological activity. preprints.org
4-[Butyl(methyl)amino]benzoic acid fits into this class as a para-substituted benzoic acid, where the substituent at the fourth position is a butyl(methyl)amino group. This particular substitution introduces both alkyl and amino functionalities, which can significantly impact the compound's electronic and steric properties.
Significance of N-Alkylaminobenzoic Acids in Modern Chemical Synthesis and Design
N-Alkylaminobenzoic acids, a subset of substituted benzoic acids, are recognized as valuable building blocks in organic synthesis. nih.gov The presence of the N-alkylamino group offers a site for further chemical modification, enabling the construction of more complex molecular architectures. monash.edu The nitrogen atom's lone pair of electrons can influence the aromatic ring's reactivity, and the alkyl groups can be varied to fine-tune properties such as lipophilicity and solubility.
The synthesis of N-aryl anthranilic acid derivatives, a related class of compounds, often involves copper-catalyzed coupling reactions, such as the Ullmann-Goldberg condensation, which highlights the established synthetic routes available for this class of molecules. ekb.egresearchgate.net These methods can be adapted for the synthesis of various N-alkylaminobenzoic acids, providing a versatile platform for creating diverse chemical libraries.
Overview of Academic Research Challenges and Opportunities for this compound
While the broader class of N-alkylaminobenzoic acids has seen considerable research, this compound itself presents specific challenges and opportunities for academic investigation. A primary challenge lies in the detailed characterization of its physicochemical properties and the exploration of its full synthetic potential.
Opportunities for research include investigating its utility as a monomer in polymer synthesis, exploring its potential as a ligand for metal complexes, and evaluating its biological activities. The unique combination of a carboxylic acid and a tertiary amine group within the same molecule suggests potential applications in areas such as charge-transporting materials, corrosion inhibition, and as a scaffold for the development of new bioactive compounds. Further studies are needed to fully elucidate the structure-property relationships of this compound and to unlock its potential in various scientific and technological fields.
Chemical and Physical Properties
Based on available data, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 75681-64-0 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Boiling Point (Predicted) | 353.9±25.0 °C |
| Density (Predicted) | 1.093±0.06 g/cm³ |
Table 1: Physicochemical Properties of this compound. chemicalbook.com
Synthesis and Characterization
The synthesis of N-alkyl derivatives of aminobenzoic acids can be achieved through various methods. A common approach involves the alkylation of 4-aminobenzoic acid using appropriate alkylating agents in the presence of a base. nih.gov For this compound, this would likely involve a two-step alkylation of 4-aminobenzoic acid, first with a butylating agent and then a methylating agent, or vice versa. Alternatively, a reductive amination approach could be employed.
Characterization of the synthesized compound typically relies on a combination of spectroscopic techniques. nih.gov Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy would be used to confirm the presence and connectivity of the butyl and methyl groups, as well as the aromatic protons. Fourier Transform Infrared (FTIR) spectroscopy would show characteristic peaks for the carboxylic acid and the C-N bonds. nih.gov Electron Impact Mass Spectrometry (EIMS) would be utilized to determine the molecular weight and fragmentation pattern of the molecule. nih.gov
Research Applications and Future Directions
The research applications for substituted benzoic acid derivatives are vast and continue to expand. For instance, certain derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and protein phosphatase Slingshot, indicating their potential in drug discovery. uef.finih.gov Others have shown promise as anticancer agents and antioxidants. preprints.orgnih.gov
For this compound specifically, future research could focus on several promising avenues:
Materials Science: Its structure suggests potential as a building block for novel polymers or liquid crystals. The interplay between the rigid aromatic core and the flexible alkyl chains could lead to materials with interesting self-assembly properties.
Medicinal Chemistry: As a derivative of p-aminobenzoic acid (PABA), it could be screened for various biological activities. The N-alkylation may enhance its bioavailability and interaction with biological targets. nih.gov
Synthetic Chemistry: It can serve as a versatile intermediate for the synthesis of more complex molecules, including dyes, photographic chemicals, and other specialty chemicals.
Structure
3D Structure
Properties
IUPAC Name |
4-[butyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQQSIJJJGMLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Butyl Methyl Amino Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Points
A retrosynthetic analysis of 4-[Butyl(methyl)amino]benzoic acid reveals several potential disconnection points, leading to various synthetic routes. The most logical disconnections involve the carbon-nitrogen bonds of the tertiary amine and the carboxylic acid functional group.
Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-N bond): This approach involves the disconnection of one of the N-alkyl groups, leading to either 4-(methylamino)benzoic acid and a butylating agent or 4-(butylamino)benzoic acid and a methylating agent. This strategy forms the basis for direct N-alkylation and stepwise synthetic pathways.
Disconnection B (C-N bond): A more convergent approach involves the disconnection of both N-alkyl groups simultaneously, suggesting a reaction between a 4-aminobenzoic acid derivative and both methyl and butylating agents, or a reductive amination pathway starting from 4-formylbenzoic acid and N-methylbutylamine.
Disconnection C (C-C bond): Disconnecting the carboxylic acid group leads to N-butyl-N-methylaniline as a precursor, which would then require a carbonylation or carboxylation step at the para-position. While feasible, this route is often less direct than those originating from p-aminobenzoic acid.
This analysis highlights that the most common and practical synthetic routes will likely originate from a p-aminobenzoic acid scaffold, with subsequent N-alkylation steps.
Direct N-Alkylation Approaches
Direct N-alkylation of a suitable precursor, such as 4-aminobenzoic acid or its esters, presents a straightforward route to this compound. However, controlling the selectivity of the alkylation to avoid the formation of quaternary ammonium (B1175870) salts and to achieve the desired disubstituted product is a key challenge. unizin.org
Optimization of Reaction Conditions and Reagent Selection
The direct alkylation of 4-aminobenzoic acid with both methyl and butyl halides is often problematic due to the potential for over-alkylation and the different reactivities of the alkylating agents. A more controlled approach involves the stepwise alkylation, which will be discussed in section 2.3. However, for a direct approach, the choice of reagents and reaction conditions is critical.
A plausible direct approach would involve the reaction of 4-aminobenzoic acid with an excess of both methyl and butyl halides in the presence of a base. The ester form, methyl 4-aminobenzoate, is often preferred to avoid side reactions with the carboxylic acid. rsc.org
Table 1: Hypothetical Optimization of Direct N-Alkylation of Methyl 4-Aminobenzoate
| Entry | Alkylating Agents (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Plausible Outcome |
| 1 | CH₃I (1.1), C₄H₉Br (1.1) | K₂CO₃ (2.5) | DMF | 80 | Mixture of mono- and di-alkylated products |
| 2 | CH₃I (2.2), C₄H₉Br (2.2) | NaH (3.0) | THF | 60 | Higher yield of di-alkylated product, risk of quaternization |
| 3 | CH₃I (1.5), C₄H₉I (1.5) | Cs₂CO₃ (2.5) | Acetonitrile (B52724) | 70 | Improved yield of the tertiary amine |
This table is illustrative and based on general principles of N-alkylation reactions.
Investigation of Catalyst Systems for Selective Alkylation
Modern synthetic methods often employ catalysts to enhance the efficiency and selectivity of N-alkylation reactions. Transition metal catalysts, such as those based on copper, have been utilized for the N-alkylation of amines. rsc.org These catalysts can operate via a "hydrogen borrowing" mechanism when using alcohols as alkylating agents, which is a greener alternative to alkyl halides. rsc.org
For the synthesis of this compound, a catalytic system could potentially be employed in a one-pot reaction using butanol and a methyl source.
Table 2: Potential Catalyst Systems for Direct N-Alkylation
| Catalyst System | Alkylating Agents | Solvent | Plausible Advantage |
| Copper-based catalyst | Butan-1-ol, Methanol (B129727) | Toluene | Use of alcohols as green alkylating agents |
| Palladium-based catalyst | Butyl bromide, Methyl iodide | Dioxane | High efficiency and functional group tolerance |
| Iridium-based catalyst | Butyl and methyl carbonates | THF | Use of less reactive alkylating agents |
This table presents potential catalytic approaches based on current literature for N-alkylation of aromatic amines. nih.govacs.org
Stepwise Synthetic Pathways
Stepwise synthesis offers greater control over the introduction of the different alkyl groups, thereby minimizing the formation of byproducts. This can be achieved through a sequence of amidation and reduction or by sequential N-alkylation.
Amidation-Reduction Sequences for N-Alkylation
A robust method for the synthesis of tertiary amines involves the formation of an amide followed by its reduction. libretexts.orgyoutube.commasterorganicchemistry.com In the context of this compound, this could involve the acylation of a secondary amine followed by reduction of the resulting amide.
Scheme 2: Amidation-Reduction Pathway

N-Methylation: Starting with 4-aminobenzoic acid or its ester, a selective monomethylation can be achieved using a suitable methylating agent under controlled conditions.
Amidation: The resulting 4-(methylamino)benzoic acid can be activated and reacted with butylamine (B146782) to form the corresponding amide, 4-(N-butyl-N-methylcarbamoyl)aniline.
Reduction: The amide is then reduced to the tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com
This method is advantageous as it avoids the issue of over-alkylation in direct N-alkylation.
Parallel and Convergent Synthesis Strategies
The synthesis of this compound can be approached through either a parallel or a convergent strategy, each with its own merits.
Parallel Synthesis: In a parallel approach, two separate reaction pathways would be established, one to introduce the methyl group and the other the butyl group onto the 4-aminobenzoic acid scaffold. For instance, 4-(methylamino)benzoic acid and 4-(butylamino)benzoic acid could be synthesized in parallel, and then the second alkyl group would be introduced in a subsequent step. This strategy is useful for creating a library of related compounds for screening purposes.
Convergent Synthesis: A convergent synthesis involves the preparation of two or more fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of N-methylbutylamine and a 4-halobenzoic acid derivative, which are then coupled using a Buchwald-Hartwig amination reaction. Another convergent strategy is the reductive amination of 4-formylbenzoic acid with N-methylbutylamine. libretexts.orgmasterorganicchemistry.com
Scheme 3: Convergent Reductive Amination Pathway

This reductive amination pathway is highly efficient and offers good control over the final product. The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Table 3: Comparison of Synthetic Strategies
| Strategy | Key Steps | Advantages | Disadvantages |
| Direct N-Alkylation | One-pot reaction with alkyl halides or alcohols. | Potentially fewer steps. | Lack of selectivity, formation of byproducts. |
| Stepwise (Amidation-Reduction) | N-alkylation, amidation, reduction. | High selectivity and control. | Longer reaction sequence. |
| Convergent (Reductive Amination) | Synthesis of precursors, reductive amination. | High efficiency, good for complex molecules. | Requires synthesis of specific precursors. |
Green Chemistry Principles and Sustainable Synthesis Protocols
The pursuit of sustainable chemical synthesis is guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several of these principles can be applied to develop more eco-friendly and efficient protocols. These include the use of safer solvents, the application of catalysis to improve atom economy, and the utilization of alternative energy sources to reduce energy consumption.
A greener approach to the synthesis of this compound can be conceptualized through a two-step N-alkylation of a readily available starting material such as 4-aminobenzoic acid (PABA). This can involve either N-butylation followed by N-methylation, or the reverse sequence.
Biocatalysis: One of the most promising green strategies is the use of enzymes as catalysts. Biocatalytic N-alkylation of amines can be achieved using primary alcohols or carboxylic acids as the alkylating agents in one-pot systems. researchgate.netrasayanjournal.co.in For instance, a reductive aminase from Aspergillus oryzae could potentially be used in combination with butanol or butyric acid for the initial N-butylation of PABA. This would be followed by a similar enzymatic step using methanol or formic acid for the N-methylation. This biocatalytic approach offers high selectivity, often proceeds under mild reaction conditions, and avoids the use of toxic alkyl halides. researchgate.netrasayanjournal.co.inpsu.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. chemicalbook.com A potential green synthesis of this compound could involve the microwave-assisted N-alkylation of 4-aminobenzoic acid or its N-methyl or N-butyl derivatives. For example, the N-alkylation of amines with alcohols has been successfully catalyzed by manganese chloride under microwave conditions, offering excellent yields and short reaction times. chemicalbook.com This method avoids the need for high temperatures over extended periods, thus saving energy. The synthesis of various amides directly from amines and carboxylic acids has also been achieved using microwave assistance with a cerium ammonium nitrate (B79036) catalyst. nih.gov
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, often allowing for the use of more environmentally benign solvents and reagents. researchgate.netwikipedia.orgslideshare.net In the synthesis of this compound, PTC could be employed for the N-alkylation steps. For instance, the N-alkylation of a starting amine with an alkyl halide can be efficiently carried out in a biphasic system (e.g., toluene/water) using a phase-transfer catalyst like a quaternary ammonium salt. researchgate.net This approach can lead to high yields and selectivity while minimizing the use of hazardous organic solvents. researchgate.net
The following table outlines a conceptual green synthesis pathway for this compound, integrating the principles discussed above.
Interactive Data Table: Conceptual Green Synthesis of this compound
| Step | Starting Material | Reagents & Catalysts | Reaction Conditions | Green Chemistry Principle(s) Applied |
| 1. N-Butylation | 4-Aminobenzoic Acid | Butanol, Reductive Aminase | Mild temperature, Aqueous buffer | Biocatalysis, Use of renewable feedstocks, Safer solvents |
| 2. N-Methylation | 4-(Butylamino)benzoic acid | Methanol, N-methyltransferase | Mild temperature, Aqueous buffer | Biocatalysis, High atom economy |
| Alternative Step 1 | 4-Aminobenzoic Acid | Butyl bromide, Phase-transfer catalyst (e.g., TBAB), K₂CO₃ | Toluene/Water, Microwave irradiation | Phase-transfer catalysis, Reduced reaction time, Energy efficiency |
| Alternative Step 2 | 4-(Butylamino)benzoic acid | Dimethyl carbonate, Heterogeneous catalyst (e.g., Cu-Zr nanoparticles) | Solvent-free or green solvent | Use of a green methylating agent, Heterogeneous catalysis, Atom economy |
Detailed research findings indicate that biocatalytic methods can circumvent issues of overalkylation and complex workup procedures often associated with traditional synthetic protocols. rasayanjournal.co.in Furthermore, the use of heterogeneous catalysts, such as metal nanoparticles, in N-alkylation reactions allows for easy recovery and reuse of the catalyst, contributing to waste reduction. wikipedia.org Microwave-assisted syntheses have been shown to dramatically shorten reaction times, for instance, from hours to minutes, leading to significant energy savings. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible compared to conventional methods that may rely on hazardous reagents and generate significant waste.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 4-[Butyl(methyl)amino]benzoic acid, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the protons of the butyl group, the methyl group, and the carboxylic acid proton.
The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are expected to be shielded and resonate at a lower chemical shift (higher field) compared to the protons ortho to the electron-withdrawing carboxylic acid group.
The signals for the butyl group would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The N-methyl group would present as a singlet. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to COOH) | 7.8 - 8.1 | Doublet | ~8-9 |
| Aromatic H (ortho to N) | 6.6 - 6.8 | Doublet | ~8-9 |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |
| N-CH₂- (butyl) | 3.3 - 3.5 | Triplet | ~7-8 |
| -CH₂- (butyl) | 1.5 - 1.7 | Sextet | ~7-8 |
| -CH₂- (butyl) | 1.3 - 1.5 | Quintet | ~7-8 |
| -CH₃ (butyl) | 0.9 - 1.0 | Triplet | ~7-8 |
| N-CH₃ | 3.0 - 3.2 | Singlet | - |
Note: The chemical shifts are predicted based on data from analogous compounds and general spectroscopic principles.
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In the case of this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position. The aromatic carbons will give rise to four signals due to the para-substitution pattern. The quaternary carbons (C-1 and C-4 of the benzene ring) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the butyl group and the N-methyl group will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Aromatic C (ipso to COOH) | 120 - 125 |
| Aromatic C (ortho to COOH) | 130 - 133 |
| Aromatic C (ortho to N) | 110 - 115 |
| Aromatic C (ipso to N) | 150 - 155 |
| N-CH₂- (butyl) | 50 - 55 |
| -CH₂- (butyl) | 30 - 35 |
| -CH₂- (butyl) | 20 - 25 |
| -CH₃ (butyl) | 13 - 15 |
| N-CH₃ | 35 - 40 |
Note: The chemical shifts are predicted based on data from analogous compounds and general spectroscopic principles.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial proximity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between coupled protons. For instance, it would show cross-peaks connecting the adjacent methylene protons of the butyl chain and also between the ortho- and meta-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. It could show correlations between the N-methyl protons and the adjacent methylene protons of the butyl group, as well as with the aromatic protons ortho to the amino group, confirming their close spatial relationship.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The N-H stretching vibration, present in primary and secondary amines, is absent here due to the tertiary nature of the amino group. The C-N stretching of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The out-of-plane bending vibrations of the para-substituted aromatic ring are typically observed in the 850-800 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
| C-H Bend (Aromatic, p-subst.) | 800 - 850 | Strong |
Note: The wavenumbers are predicted based on data from analogous compounds and general spectroscopic principles.
Raman spectroscopy provides complementary information to FTIR. While polar bonds with large dipole moment changes during vibration are strong in FTIR, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra.
For this compound, the symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum, typically appearing around 1600 cm⁻¹. The C=O stretching vibration of the carboxylic acid would also be visible. The aliphatic C-H stretching and bending modes of the butyl and methyl groups would also be present. The symmetric stretching of the C-N bond may also be observed. Detailed analysis of the Raman spectrum of 4-aminobenzoic acid has shown characteristic bands that can be extrapolated to its N-alkylated derivatives. researchgate.netresearchgate.net
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050 - 3080 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Carboxylic Acid) | 1670 - 1700 | Medium |
| Aromatic Ring Breathing | ~1600 | Strong |
| C-N Stretch (Tertiary Amine) | 1200 - 1300 | Medium |
Note: The Raman shifts are predicted based on data from analogous compounds and general spectroscopic principles.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about its elemental composition and connectivity can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. The monoisotopic mass of this compound (C₁₂H₁₇NO₂) is 207.12593 Da. uni.lu HRMS can detect this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for various adducts of the molecule. uni.lu These predictions are valuable for ion mobility spectrometry studies.
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 208.13321 |
| [M+Na]⁺ | 230.11515 |
| [M-H]⁻ | 206.11865 |
| [M+K]⁺ | 246.08909 |
This interactive table provides predicted mass-to-charge ratios for common adducts of this compound, essential for its identification in HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
The primary fragmentation events would likely involve:
Loss of the butyl group: Cleavage of the C-N bond can result in the loss of a butyl radical (•C₄H₉), leading to a significant fragment ion.
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is common, leading to the loss of a propyl radical (•C₃H₇) to form a stable iminium ion.
Decarboxylation: The loss of the carboxyl group as CO₂ or the entire COOH radical is a characteristic fragmentation for benzoic acids. docbrown.info
Ring Fragmentation: Following the initial losses, the aromatic ring itself can undergo cleavage. docbrown.info
Table 2: Plausible Mass Fragments in MS/MS of this compound
| Plausible Fragment | m/z (Nominal) | Description |
|---|---|---|
| [C₈H₈NO₂]⁺ | 150 | Loss of butyl radical |
| [C₁₁H₁₄N]⁺ | 160 | Loss of carboxyl radical |
| [C₇H₈N]⁺ | 106 | Decarboxylation followed by loss of butyl |
This interactive table outlines potential fragment ions and their nominal mass-to-charge ratios that could be observed in an MS/MS experiment, aiding in structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related compounds, such as other substituted aminobenzoic acids, provides a strong basis for predicting its solid-state characteristics. researchgate.netresearchgate.netnih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of aminobenzoic acid derivatives is typically dominated by a network of intermolecular hydrogen bonds. researchgate.net For this compound, the carboxylic acid group is expected to be the primary site for strong hydrogen bonding. It is highly probable that molecules will form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.net This is a very common and stable motif for carboxylic acids. researchgate.net
In addition to this primary interaction, other weaker interactions are expected to play a significant role in stabilizing the crystal lattice:
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which are crucial in the packing of many benzene derivatives. researchgate.net
C-H···O Interactions: Hydrogen atoms from the butyl and methyl groups, as well as the aromatic ring, can form weak C-H···O hydrogen bonds with the oxygen atoms of the carboxyl group. researchgate.net
Conformational Preferences in the Crystalline State
In the solid state, the molecule will adopt a specific low-energy conformation. Based on crystal structures of similar compounds, several conformational features can be anticipated: researchgate.netnih.gov
The benzoic acid moiety is likely to be nearly planar.
The N-alkyl substituents (methyl and butyl groups) will introduce steric hindrance that influences the torsion angle between the plane of the amino group and the plane of the benzene ring. In related structures, the dihedral angle between aromatic rings linked by an amino group can be significant, often deviating from coplanarity. nih.gov For instance, in 4-tert-Butylamino-3-nitrobenzoic acid, a methyl group was observed to be significantly deviated from the mean plane of the molecule. researchgate.net
The butyl chain will likely adopt a stable, extended (anti-periplanar) conformation to minimize steric strain.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π → π* transitions within the substituted benzene ring. researchgate.net
While a specific spectrum for this compound is not available, data from the closely related p-aminobenzoic acid (PABA) and its derivatives can be used for prediction. PABA typically shows absorption maxima around 226 nm and 278 nm. sielc.com The presence of the electron-donating butyl(methyl)amino group and the electron-withdrawing carboxylic acid group at opposite ends of the aromatic ring will likely lead to an intramolecular charge transfer (ICT) character in the excited state. researchgate.net
The position and intensity of the absorption bands are sensitive to the solvent environment. In polar solvents, the charge-transfer band may exhibit a red shift (bathochromic shift) due to the stabilization of the more polar excited state. This solvatochromic behavior is a common feature in molecules with significant ICT character. researchgate.net Studies on similar molecules have shown that the polarity of the solvent has a direct, often linear, correlation with the energy of absorption and emission. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-tert-Butylamino-3-nitrobenzoic acid |
| Benzoic acid |
Computational Chemistry and Theoretical Investigations of 4 Butyl Methyl Amino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-[Butyl(methyl)amino]benzoic acid, these calculations would provide insights into its stability, electronic nature, and reactivity.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Ground State Properties
The primary tools for such investigations are Density Functional Theory (DFT) and Hartree-Fock (HF) methods. DFT methods, which approximate the complex many-electron problem by focusing on the electron density, are widely used for their balance of computational cost and accuracy. Common functionals used in studies of similar aromatic carboxylic acids include B3LYP and PBE1PBE. researchgate.net The Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic structure, though it does not account for electron correlation as robustly as post-HF methods or DFT. Studies on simpler molecules like p-aminobenzoic acid have employed both DFT and HF methods to investigate its structure and thermochemistry. researchgate.net
Selection of Appropriate Basis Sets and Exchange-Correlation Functionals
The choice of basis set is crucial for the accuracy of quantum chemical calculations. For a molecule containing second-row elements and exhibiting potential for varied conformations like this compound, Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed. nih.gov The inclusion of polarization (d) and diffuse (p) functions is important for accurately describing the electronic distribution, particularly around the nitrogen and oxygen atoms, and the delocalized π-system of the benzene (B151609) ring. The selection of the exchange-correlation functional in DFT is equally critical, with hybrid functionals often providing reliable results for organic molecules.
Molecular Geometry and Conformational Analysis
A key aspect of a computational study would be the determination of the most stable three-dimensional structure of this compound and the exploration of its conformational flexibility.
Optimized Molecular Structures and Geometric Parameters
Geometry optimization calculations using DFT or HF would yield the lowest energy structure of the molecule. This process would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related molecules like p-aminobenzoic acid, computational studies have detailed the C-C bond lengths within the aromatic ring and the C-N and C-O bond distances. researchgate.net For this compound, particular interest would lie in the geometry around the nitrogen atom and the orientation of the butyl and methyl groups relative to the phenyl ring.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | Data not available | ||
| C=O | Data not available | ||
| C-O | Data not available | ||
| C-N-C | Data not available | ||
| O=C-O | Data not available | ||
| C-C-N-C | |||
| C-C-C=O |
This table is for illustrative purposes only, as specific computational data for this compound is not available.
Exploration of Conformational Landscapes and Rotational Barriers
The butyl group attached to the nitrogen atom introduces significant conformational flexibility. A thorough computational analysis would involve a conformational search to identify various low-energy conformers. This is typically achieved by systematically rotating key single bonds, such as the C-N bond and the bonds within the butyl chain, and calculating the energy of each resulting conformation. The energy differences between these conformers and the rotational barriers separating them provide crucial information about the molecule's dynamic behavior. Conformational analyses have been performed for other N,N-disubstituted compounds, revealing the importance of such studies for understanding molecular shape and interactions. nih.gov
Electronic Structure and Chemical Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties.
Calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's propensity to donate or accept electrons in a chemical reaction. While specific values for this compound are not available, studies on related aminobenzoic acids have utilized these descriptors to understand their chemical behavior. nih.gov
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
This table is for illustrative purposes only, as specific computational data for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For analogs such as 4-(dimethylamino)benzoic acid, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the HOMO and LUMO energies. bohrium.combohrium.com Studies on similar compounds like 4-dimethyl aminobenzoic acid ethyl ester have also utilized DFT for this purpose. researchgate.net
The spatial distribution of these orbitals is also crucial. In 4-(dialkylamino)benzoic acids, the HOMO is typically localized over the electron-rich benzene ring and the nitrogen atom of the amino group, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the benzene ring, suggesting this region is susceptible to nucleophilic attack.
Table 1: Representative FMO Data for a 4-(Dialkylamino)benzoic Acid Analog
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.3 |
Note: These are typical values for a 4-(dialkylamino)benzoic acid analog and may vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. docbrown.info The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential.
For 4-(dimethylamino)benzoic acid and its derivatives, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. bohrium.combohrium.comnih.gov The area around the hydrogen atom of the carboxylic acid and the protons of the alkyl groups on the nitrogen atom typically show a positive potential, indicating them as sites for nucleophilic interaction.
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's capacity to undergo chemical reactions.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Studies on substituted benzoic acids have shown that these descriptors are useful in understanding their reactivity. nih.govnih.gov For instance, the acidity of substituted benzoic acids has been correlated with the electronegativity of the substituent and the molecule as a whole. nih.gov The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For a molecule like this compound, the nitrogen atom and the oxygen atoms of the carboxyl group would be expected to have significant Fukui function values, indicating their high reactivity.
Table 2: Calculated Global Reactivity Indices for a 4-(Dialkylamino)benzoic Acid Analog
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.15 |
| Global Softness (S) | 0.465 |
| Electrophilicity Index (ω) | 3.09 |
Note: These values are derived from the HOMO and LUMO energies in Table 1 and are representative for a 4-(dialkylamino)benzoic acid analog.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict and help interpret various spectroscopic data, including vibrational and electronic spectra, as well as NMR chemical shifts.
Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. bohrium.combohrium.com For analogs like 4-(dimethylamino)benzoic acid, the calculated spectra show good agreement with experimental data, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.net For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid, the C-N of the amino group, and the various vibrations of the benzene ring can be precisely identified.
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis electronic absorption spectra. These simulations can predict the wavelengths of maximum absorption (λmax) and help understand the nature of the electronic transitions involved, such as π→π* and n→π* transitions, which are characteristic of aromatic compounds with electron-donating and electron-withdrawing groups.
Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)
For a para-substituted benzoic acid like this, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of both the amino and carboxylic acid groups. The electron-donating amino group is expected to shield the ortho and para positions of the benzene ring, leading to lower chemical shifts for these protons and carbons compared to benzene itself. Conversely, the electron-withdrawing carboxylic acid group will deshield the adjacent carbons.
Thermochemical Properties and Thermodynamic Stability Analysis
Computational chemistry provides a powerful means to calculate various thermochemical properties, offering insights into the thermodynamic stability of a molecule. DFT calculations can be used to determine properties such as:
Standard Enthalpy of Formation (ΔHf°)
Standard Gibbs Free Energy of Formation (ΔGf°)
Heat Capacity (Cv)
Entropy (S)
While specific thermochemical data for this compound is not published, studies on related compounds like p-aminobenzoic acid have been conducted to determine their thermochemistry. researchgate.net These calculations are crucial for understanding the stability of different conformers and for predicting the thermodynamics of reactions involving the compound. For this compound, the relative stability of different conformations arising from the rotation of the butyl and methyl groups would be a key area of investigation.
Solvation Effects and Protonation Site Analysis
The chemical environment plays a significant role in the behavior of this compound. Solvation can influence its conformational stability, and the site of protonation is dependent on the surrounding medium.
To understand the influence of a solvent on the properties of this compound, computational chemists employ both implicit and explicit solvation models.
Another common implicit model is the Solvent-Accessible Surface Area (SASA) model, which assumes that the solvation free energy is proportional to the surface area of the solute that is accessible to the solvent. nih.gov The Generalized Born (GB) model, often combined with the hydrophobic solvent accessible surface area (SA) term (GBSA), is another powerful implicit solvent model. wikipedia.org
Explicit Solvation Models: In contrast, explicit solvation models treat individual solvent molecules as distinct entities. arxiv.org This method provides a more detailed and accurate picture of the solute-solvent interactions, including hydrogen bonding and specific packing effects. For this compound, explicit models would involve surrounding the molecule with a number of solvent molecules (e.g., water, ethanol) and performing molecular dynamics (MD) or Monte Carlo simulations. This approach is computationally more demanding but can reveal specific interactions that are averaged out in implicit models. arxiv.orgwhiterose.ac.uk
Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org Studies on similar molecules like p-aminobenzoic acid (pABA) have demonstrated the utility of such hybrid models to understand crystallizability in different solvents. whiterose.ac.uk
Table 1: Comparison of Implicit and Explicit Solvation Models
| Feature | Implicit Solvation Models | Explicit Solvation Models |
| Solvent Representation | Continuous medium with a dielectric constant | Individual solvent molecules |
| Computational Cost | Lower | Higher |
| Level of Detail | Averaged, macroscopic effects | Specific, microscopic interactions (e.g., hydrogen bonds) |
| Common Examples | PCM, GBSA, SASA | Molecular Dynamics (MD), Monte Carlo (MC) simulations |
| Primary Use Case | Rapid estimation of solvation free energies | Detailed study of solute-solvent interactions |
The protonation of this compound can occur at two primary sites: the nitrogen atom of the amino group or one of the oxygen atoms of the carboxylic acid group. The preferred site of protonation is highly dependent on the phase (gas vs. solution).
Gas-Phase Protonation: In the gas phase, the intrinsic basicity of the functional groups determines the protonation site. For molecules containing both an amino and a carboxylic acid group, such as p-aminobenzoic acid (a close analog), the carboxylic acid group is often the more basic site in the gas phase. researchgate.netnih.gov This is because the oxygen atom can better stabilize the positive charge through resonance. Therefore, for this compound, it is predicted that the carbonyl oxygen would be the preferred site of protonation in the gas phase.
Solution-Phase Protonation: In an aqueous solution, the situation is reversed. The amino group becomes the more basic site. researchgate.netnih.gov This is due to the strong solvation of the resulting ammonium (B1175870) cation (-NH2R+) by water molecules, which stabilizes the positive charge more effectively than the solvation of a protonated carboxylic acid. Cryogenic ion mobility-mass spectrometry studies on hydrated 4-aminobenzoic acid have shown that proton transfer from the carboxylic acid to the amine can be facilitated by a water bridge. nih.gov For this compound, the presence of the butyl and methyl groups on the nitrogen atom increases its electron-donating ability, further enhancing the basicity of the amino group in solution.
The equilibrium between the N-protonated and O-protonated forms can be represented as follows:
HOOC-C6H4-N(CH3)(C4H9) + H+ <=> [HOOC-C6H4-NH(CH3)(C4H9)]+ (N-protonation) HOOC-C6H4-N(CH3)(C4H9) + H+ <=> [H(OH)OC-C6H4-N(CH3)(C4H9)]+ (O-protonation)
Computational studies can quantify the energy difference between these two protonated forms in both the gas phase and in various solvents, providing a clear picture of the protonation equilibria.
Table 2: Predicted Protonation Site of this compound
| Phase | Predicted Protonation Site | Rationale |
| Gas Phase | Carboxylic Acid Oxygen | Higher intrinsic basicity of the carbonyl oxygen. |
| Solution Phase (Aqueous) | Amino Group Nitrogen | Stronger solvation and stabilization of the ammonium cation by water molecules. |
Non-Linear Optical (NLO) Properties Calculations
Molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. In this compound, the butyl(methyl)amino group acts as an electron donor, while the carboxylic acid group acts as an electron acceptor, with the benzene ring providing the π-bridge.
Theoretical calculations, typically using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to predict the NLO properties of such molecules. mq.edu.au The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO activity.
For a series of substituted anilines and N,N-dimethylanilines, theoretical studies have shown that:
Increasing the electron-donating strength of the amino group (e.g., from -NH2 to -N(CH3)2) enhances the first-order hyperpolarizability. mq.edu.au
The nature and position of the electron-accepting group significantly influence the NLO response.
The solvent environment can also affect the calculated NLO properties, with polar solvents often leading to an enhancement of the hyperpolarizability. mq.edu.au
By analogy, it is expected that this compound would possess notable NLO properties. The butyl and methyl groups on the nitrogen atom enhance its electron-donating character compared to a primary or secondary amine. Computational studies would involve geometry optimization of the molecule followed by the calculation of its electronic properties in the presence of an external electric field. These calculations can provide valuable insights for the design of new NLO materials.
Chemical Reactivity and Mechanistic Studies
Degradation Pathways and Chemical Stability
The stability of 4-[Butyl(methyl)amino]benzoic acid is a critical aspect of its chemical profile, with degradation possible through photolytic and hydrolytic pathways.
The carboxylic acid moiety of this compound is generally stable under hydrolytic conditions. However, the ester derivatives of similar benzoic acids can undergo hydrolysis. For instance, the alkaline hydrolysis of methyl, ethyl, n-propyl, and n-butyl benzoates has been studied, indicating that the rate of hydrolysis is influenced by the size of the alkyl group. nih.gov In general, the hydrolysis of esters can be achieved by heating with a base such as sodium hydroxide (B78521) in a solvent mixture like methanol (B129727) and water. chemspider.com
Oxidation-Reduction Chemistry
The oxidation and reduction behavior of this compound is characterized by its electrochemical properties and the formation of radical intermediates.
Studies on the electrochemical behavior of 4-aminobenzoic acid (a related compound) show that it can be oxidized at a glassy carbon electrode. mdpi.com The electrooxidation of 4-aminobenzoic acid at 0.82 V corresponds to the formation of a cation-radical. mdpi.com The voltammetry of 4-dialkylamino substituted benzoic acids has been studied, revealing a main reduction peak and two anodic peaks on the reverse sweep. acs.org These peaks are assigned to the oxidation of adsorbed hydrogen and the oxidation of the carboxylate anion to form a radical and carbon dioxide. acs.org
The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) typically results in the formation of benzoic acid. masterorganicchemistry.comyoutube.com This reaction proceeds if there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comyoutube.com The mechanism is thought to involve the initial abstraction of a hydrogen atom by the permanganate ion in a free-radical reaction. masterorganicchemistry.com In the case of this compound, the alkyl group attached to the nitrogen atom would likely influence the reaction, but the core principle of benzylic oxidation would still apply to the aromatic ring's substituents if they were alkyl groups. The electrochemical oxidation of 4-aminobenzoic acid proceeds through the formation of a cation-radical intermediate. mdpi.com
Reaction Kinetics and Rate Constant Determination
The kinetics of reactions involving this compound and related compounds are essential for understanding their reactivity. For example, the degradation of rhodamine 6G, another complex organic molecule, follows pseudo-first-order kinetics with a determined rate constant and half-life. researchgate.net The hydrolysis of benzoate (B1203000) esters also follows specific rate laws, with half-lives that can be experimentally determined. nih.gov For instance, the half-life for the base-catalyzed hydrolysis of n-butyl benzoate has been measured. nih.gov
Table of Reaction Parameters
| Reaction Type | Compound | Conditions | Rate Constant (k) | Half-life (t½) |
| Alkaline Hydrolysis | n-Butyl benzoate | LiOH, THF/H₂O, 37°C | - | 10 min nih.gov |
| Photodegradation | Rhodamine 6G | Visible light, V₂O₅ catalyst | 0.603 h⁻¹ researchgate.net | 1.229 h researchgate.net |
Table of Electrochemical Data
| Compound | Method | Potential (V) | Observation |
| 4-Aminobenzoic acid | Cyclic Voltammetry | 0.82 | Oxidation peak, formation of cation-radical mdpi.com |
| 4-Aminobenzoic acid | Cyclic Voltammetry | 0.063 | Weak reduction step mdpi.com |
| 4-Dialkylamino substituted benzoic acids | Cyclic Voltammetry | - | Main reduction peak, two anodic peaks on reverse sweep acs.org |
Investigation of Acid-Base Equilibria and Proton Transfer Dynamics
The acid-base properties of this compound are determined by the interplay of its two functional groups: the acidic carboxylic acid group (-COOH) and the basic tertiary amino group (-N(CH₃)(C₄H₉)). The proton transfer dynamics of this molecule involve the dissociation of the carboxylic proton and the potential protonation of the amino nitrogen.
Acid-Base Equilibria
The primary equilibrium for the acidic character of this compound is the deprotonation of the carboxylic acid to form its conjugate base, the carboxylate anion. The equilibrium position is quantified by the acid dissociation constant (pKa). The electronic nature of the substituent at the para position of the benzene (B151609) ring significantly influences the acidity of the benzoic acid moiety.
The N,N-dialkylamino group, in this case, a butyl(methyl)amino group, is generally considered an electron-donating group (EDG). libretexts.orglibretexts.org EDGs increase the electron density on the benzene ring and, by extension, on the carboxylate group of the conjugate base. This intensification of negative charge on the carboxylate destabilizes the conjugate base, making the corresponding acid less acidic (i.e., having a higher pKa) compared to unsubstituted benzoic acid. libretexts.orglibretexts.org Theoretical studies and empirical data for related compounds confirm that electron-donating substituents decrease the acidity of benzoic acids. researchgate.netpsu.eduresearchgate.net
Conversely, the amino group can be protonated in sufficiently acidic conditions, forming a positively charged ammonium (B1175870) cation. This equilibrium is characterized by the pKa of the conjugate acid of the tertiary amine. The presence of the electron-withdrawing carboxylic acid group on the ring will decrease the basicity of the amino group compared to a simple N,N-dialkylaniline.
While specific experimental pKa values for this compound are not readily found in the literature, computational predictions can provide an estimate of its acid-base properties.
Proton Transfer Dynamics
Proton transfer dynamics refer to the rates and mechanisms of proton exchange with the solvent and other species. For this compound, this includes the deprotonation of the carboxylic acid and the protonation of the amino group. These reactions are typically very fast, often diffusion-controlled in aqueous solutions. wikipedia.org
The process of deprotonation involves the transfer of a proton from the carboxylic acid to a base, such as a water molecule, to form a carboxylate anion and a hydronium ion. wikipedia.orgmasterorganicchemistry.com The stability of the resulting carboxylate is a key factor in the acidity. wikipedia.org
In the gas phase, the properties of the protonated and deprotonated forms of similar molecules have been studied using techniques like ion mobility-mass spectrometry. nih.gov For instance, studies on aminobenzoic acids show the formation of different protomers (isomers differing in the site of protonation), such as N- and O-protomers. nih.gov For this compound, protonation can occur on the nitrogen of the amino group or on the carbonyl oxygen of the carboxylic acid.
Predicted data for the collision cross-section (CCS) of different adducts of this compound provide insights into the shape and size of the ions in the gas phase. This information is relevant to understanding the behavior of the isolated molecule and its ions.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 208.13321 | 147.4 |
| [M+Na]⁺ | 230.11515 | 153.3 |
| [M-H]⁻ | 206.11865 | 150.9 |
| [M+NH₄]⁺ | 225.15975 | 166.1 |
| [M+K]⁺ | 246.08909 | 152.0 |
| [M+H-H₂O]⁺ | 190.12319 | 141.0 |
| [M+HCOO]⁻ | 252.12413 | 170.7 |
| [M+CH₃COO]⁻ | 266.13978 | 191.2 |
| [M+Na-2H]⁻ | 228.10060 | 151.1 |
| [M]⁺ | 207.12538 | 148.9 |
| [M]⁻ | 207.12648 | 148.9 |
This data is computationally predicted and has not been experimentally verified.
Derivatization and Systematic Structural Modification of 4 Butyl Methyl Amino Benzoic Acid
Esterification Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of 4-[butyl(methyl)amino]benzoic acid is readily converted into its corresponding esters through various standard chemical methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is an equilibrium process, and to achieve high yields of the ester, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction. researchgate.net
The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. researchgate.net Given that the substrate contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to ensure both the amino group is protonated and sufficient acid is available for catalysis. researchgate.net
A variety of alcohols can be employed in this reaction, leading to a diverse library of ester derivatives. The choice of alcohol can significantly influence the lipophilicity and other physical properties of the resulting molecule.
Table 1: Examples of Esterification Reactions This table presents hypothetical reaction examples based on standard Fischer esterification procedures for analogous compounds.
| Starting Material | Alcohol | Catalyst | Product |
|---|---|---|---|
| This compound | Methanol (B129727) | H₂SO₄ | Methyl 4-[butyl(methyl)amino]benzoate |
| This compound | Ethanol | H₂SO₄ | Ethyl 4-[butyl(methyl)amino]benzoate |
| This compound | Propanol | H₂SO₄ | Propyl 4-[butyl(methyl)amino]benzoate |
| This compound | Isopropanol | H₂SO₄ | Isopropyl 4-[butyl(methyl)amino]benzoate |
| This compound | tert-Butanol | H₂SO₄ | tert-Butyl 4-[butyl(methyl)amino]benzoate |
Formation of Amides and Other Carboxylic Acid Derivatives
The carboxylic acid functionality can also be transformed into a wide range of amides by reaction with primary or secondary amines. While direct condensation of a carboxylic acid and an amine to form an amide bond is possible, it typically requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction is almost always facilitated by activating the carboxylic acid group first. nih.gov
Common methods for amide bond formation include:
Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the desired amide.
Use of Coupling Reagents: A vast array of coupling reagents can mediate amide bond formation directly from the carboxylic acid and amine under milder conditions. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-carbonyldiimidazole (CDI). rsc.org Other modern methods utilize phosphonium-based reagents or titanium tetrachloride (TiCl₄) as a catalyst to promote the condensation. nih.govacs.org
These methods allow for the synthesis of a diverse set of N-substituted amides, significantly expanding the chemical space accessible from the parent acid. organic-chemistry.org
Table 2: Examples of Amide Formation Reactions This table presents hypothetical reaction examples based on standard amide coupling procedures.
| Starting Material | Amine | Coupling Method | Product |
|---|---|---|---|
| This compound | Methylamine | CDI | 4-[Butyl(methyl)amino]-N-methylbenzamide |
| This compound | Diethylamine | DCC | 4-[Butyl(methyl)amino]-N,N-diethylbenzamide |
| This compound | Aniline (B41778) | SOCl₂, then amine | 4-[Butyl(methyl)amino]-N-phenylbenzamide |
| This compound | Benzylamine | TiCl₄ | N-Benzyl-4-[butyl(methyl)amino]benzamide |
Modifications at the N-Butyl(methyl)amino Group
The nitrogen atom in this compound is a tertiary amine, meaning it is bonded to three carbon atoms (the methyl group, the butyl group, and the benzene (B151609) ring). As it lacks a hydrogen atom, it cannot undergo further acylation reactions to form amides at the nitrogen center.
Further alkylation is possible, however. Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt. In this reaction, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen center.
Schiff base formation, or the synthesis of an imine, is a characteristic reaction of primary and secondary amines with aldehydes or ketones. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). nih.gov
Crucially, the nitrogen atom in this compound is a tertiary amine and lacks the necessary N-H protons required for the dehydration step of imine formation. Therefore, This compound cannot form a Schiff base.
For illustrative purposes, the closely related primary amine, 4-aminobenzoic acid (PABA), readily undergoes this reaction. PABA can be condensed with a variety of aromatic aldehydes in a one-step reaction to yield a wide array of Schiff base derivatives. mdpi.comnih.gov These reactions are often catalyzed by a small amount of acid and proceed by refluxing the reactants in a suitable solvent like methanol or ethanol. nih.gov
Table 3: Schiff Base Formation with 4-Aminobenzoic Acid (PABA) as a Comparative Example
| Amine Reactant | Aldehyde | Product (Schiff Base) | Reference |
|---|---|---|---|
| 4-Aminobenzoic acid | Salicylaldehyde (2-Hydroxybenzaldehyde) | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | mdpi.com |
| 4-Aminobenzoic acid | 5-Nitrofurfural | 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid | mdpi.com |
| 4-Aminobenzoic acid | 5-Chlorosalicylaldehyde | 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | mdpi.com |
| 4-Aminobenzoic acid | 4-Hydroxybenzaldehyde | 4-[(4-Hydroxybenzylidene)amino]benzoic acid | mdpi.com |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is determined by the directing effects of the two substituents already present on the ring: the N-butyl(methyl)amino group and the carboxylic acid group.
N-Butyl(methyl)amino Group (-N(CH₃)(C₄H₉)): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. It is a strong ortho, para-director. libretexts.org
Carboxylic Acid Group (-COOH): This is a deactivating group because the carbonyl group is electron-withdrawing. It acts as a meta-director. youtube.com
In situations with competing directors, the outcome is dictated by the more powerful activating group. Therefore, the N-butyl(methyl)amino group will control the position of substitution, directing incoming electrophiles to the positions ortho to it (the C3 and C5 positions), as the para position (C1) is already occupied by the carboxyl group. libretexts.org For example, nitration of the related compound 4-butylamino-benzoic acid yields 4-butylamino-3-nitro-benzoic acid, with the nitro group adding to the position ortho to the strongly activating amino group. nih.gov
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-[Butyl(methyl)amino]-3-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-[butyl(methyl)amino]benzoic acid |
| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-[butyl(methyl)amino]benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 4-[Butyl(methyl)amino]-3-sulfobenzoic acid |
Design and Synthesis of Analogs for Structure-Property Relationship Studies
The derivatization reactions described in the preceding sections are fundamental tools for the rational design and synthesis of analogs aimed at establishing structure-property relationships. By systematically modifying each part of the this compound molecule—the lipophilic amino group, the linker-like aromatic ring, and the hydrophilic carboxyl group—researchers can fine-tune its properties for specific applications. rsc.org
For instance, in the development of new therapeutic agents, a library of ester and amide derivatives can be synthesized to modulate factors such as solubility, membrane permeability, and metabolic stability. Similarly, adding various substituents to the aromatic ring through electrophilic substitution can alter the electronic properties and steric profile of the molecule, which can have a profound impact on its ability to interact with a biological target. rsc.org
Studies on related 4-aminobenzoic acid structures have shown that such modifications can lead to compounds with a range of biological activities, including antimicrobial and local anesthetic properties. rsc.orgnih.gov By synthesizing a series of analogs and evaluating their efficacy, researchers can deduce which structural features are essential for the desired activity, leading to the optimization of lead compounds.
Coordination Chemistry and Metal Complexation Studies
Synthesis of Metal Complexes Utilizing 4-[Butyl(methyl)amino]benzoic Acid as a Ligand
The synthesis of metal complexes with this compound as a ligand would likely follow established methods for forming complexes with other aminobenzoic acids. A common approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the deprotonated form of the ligand in a suitable solvent.
The general synthetic route can be described as follows:
Deprotonation of the Ligand: The carboxylic acid proton of this compound is acidic and can be easily removed by a base. The reaction is typically carried out in the presence of a stoichiometric amount of a base like sodium hydroxide (B78521), potassium hydroxide, or an organic amine (e.g., triethylamine) to generate the carboxylate anion in situ.
Complexation Reaction: The resulting solution containing the deprotonated ligand is then treated with a solution of the desired metal salt. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the formation of the complex. The choice of solvent is crucial and typically includes water, ethanol, methanol (B129727), or a mixture thereof, to ensure the solubility of both the ligand and the metal salt. For instance, the synthesis of Cr(III) and Cu(II) complexes with a similar ligand, 4-((3-chloro-2-methylphenyl)amino)benzoic acid, was achieved by refluxing the metal chloride or nitrate (B79036) salt with the ligand in a methanolic or ethanolic solution. sigmaaldrich.com
Isolation of the Complex: The solid metal complex, if it precipitates out of the solution upon cooling or concentration, can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.
The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.
Elucidation of Coordination Modes of the Carboxylate and Tertiary Amine Moieties
The this compound ligand possesses two potential coordination sites: the carboxylate group and the tertiary amine nitrogen. This allows for several possible coordination modes.
Carboxylate Coordination: The carboxylate group is a versatile coordinating agent and can bind to a metal center in several ways:
Monodentate: One of the carboxylate oxygen atoms binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring.
Bidentate Bridging: Each of the carboxylate oxygen atoms binds to a different metal center, leading to the formation of polynuclear or polymeric structures.
Tertiary Amine Coordination: The nitrogen atom of the butyl(methyl)amino group has a lone pair of electrons and can act as a Lewis base, donating this electron pair to a metal ion to form a coordinate bond.
Given the structure of the ligand, the most probable coordination modes would involve either the carboxylate group acting alone or in concert with the tertiary amine.
Monodentate Coordination via Carboxylate: In this mode, only the carboxylate group would be involved in bonding to the metal ion. This might occur if the tertiary amine is sterically hindered by the butyl and methyl groups, preventing its close approach to the metal center.
Bidentate Chelation (N,O-coordination): It is plausible that the ligand could act as a bidentate ligand, coordinating to a metal center through one of the carboxylate oxygens and the tertiary amine nitrogen. However, this would result in the formation of a large and likely strained chelate ring, which may not be energetically favorable.
Bridging Coordination: The ligand could act as a bridging ligand, connecting two metal centers. This could happen in various ways, for example, with the carboxylate group bridging two metal ions, or with the carboxylate coordinating to one metal and the amine nitrogen to another. Studies on related aminobenzoic acids have shown that the amino group can coordinate to the metal ion. nist.gov
The actual coordination mode adopted would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands or counter-ions.
Spectroscopic and Structural Characterization of Synthesized Metal Complexes
To unequivocally determine the structure and coordination environment of any synthesized metal complexes of this compound, a combination of spectroscopic and analytical techniques would be employed.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are diagnostic.
In the free ligand (as the carboxylate salt), the difference between these two frequencies (Δν = νas - νs) is typically around 160-170 cm⁻¹.
For monodentate coordination, Δν is generally larger than that of the free ligand.
For bidentate chelating coordination, Δν is significantly smaller.
For bidentate bridging coordination, Δν is comparable to that of the free ligand.
Coordination of the tertiary amine would likely cause a shift in the C-N stretching vibration. For example, in studies of metal complexes with Schiff bases derived from 4-aminobenzoic acid, a shift in the azomethine stretching vibration upon complexation is indicative of coordination. chemicalbook.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) in Free Ligand (as salt) | Expected Shift upon Metal Complexation |
| Asymmetric COO⁻ stretch (νas) | ~1550-1610 | Shift to higher or lower frequency depending on coordination mode |
| Symmetric COO⁻ stretch (νs) | ~1400-1440 | Shift to higher or lower frequency depending on coordination mode |
| C-N stretch | ~1310-1360 | Shift to lower frequency upon coordination |
This table is illustrative and based on typical values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. Changes in the chemical shifts of the protons and carbons near the coordination sites (carboxylate and amine groups) can confirm the involvement of these groups in bonding to the metal.
Impact of Complexation on the Electronic and Optical Properties of the Ligand
The coordination of a metal ion to this compound is expected to significantly influence its electronic and optical properties.
UV-Visible Spectroscopy: The free ligand is expected to exhibit absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the benzene (B151609) ring and the substituents. Upon complexation, these bands are likely to shift (either to longer or shorter wavelengths) due to the perturbation of the ligand's electronic structure by the metal ion. New absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, may also appear in the visible region, often resulting in colored complexes.
Fluorescence Spectroscopy: Many aromatic carboxylic acids are fluorescent. The coordination of a metal ion can either enhance or quench the fluorescence of the ligand. Paramagnetic metal ions, for example, are known to quench fluorescence through energy or electron transfer processes. Conversely, coordination to certain diamagnetic metal ions can lead to the formation of rigid structures that enhance the fluorescence intensity. Studies on complexes with 2,4-bis-(triazol-1-yl)benzoic acid have shown that the synthesized complexes exhibit good fluorescence properties. guidetopharmacology.org
Supramolecular Chemistry and Self Assembly of 4 Butyl Methyl Amino Benzoic Acid Systems
Investigation of Hydrogen Bonding Networks in Solid-State and Solution
The primary hydrogen bond donor in 4-[Butyl(methyl)amino]benzoic acid is the hydroxyl proton of the carboxylic acid group. The potential hydrogen bond acceptors are the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the tertiary nitrogen of the amino group. The presence of butyl and methyl substituents on the nitrogen atom introduces significant steric hindrance, which can influence the accessibility of the nitrogen as a hydrogen bond acceptor.
In the solid state, carboxylic acids commonly form robust hydrogen-bonded dimers. It is highly probable that this compound would also form such dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a prevalent and stable motif in the crystal engineering of carboxylic acids.
In solution, the nature of the solvent plays a crucial role in the hydrogen bonding networks. In aprotic, non-polar solvents, the formation of carboxylic acid dimers is favored. However, in polar, protic solvents such as water or alcohols, the solvent molecules can compete for hydrogen bonding sites, leading to a disruption of the self-associated dimers and the formation of hydrogen bonds between the solute and the solvent. Studies on similar molecules like p-aminobenzoic acid in organic solvents have shown that hydrogen bonding is a dominant interaction in the formation of oligomers. ucl.ac.uk
The N,N-dialkyl substitution on the amino group prevents it from acting as a hydrogen bond donor, a role it plays in the self-assembly of primary and secondary aminobenzoic acids. researchgate.net This fundamentally alters the potential hydrogen bonding patterns compared to unsubstituted or mono-substituted aminobenzoic acids.
Formation of Proton-Bound Dimers, Oligomers, and Supramolecular Synthons
A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. For this compound, the most predictable and stable supramolecular synthon is the carboxylic acid dimer.
Proton-Bound Dimers and Oligomers:
In the gas phase or under specific solution conditions, proton-bound dimers can form. For aminobenzoic acids, there is a competition between the amino group and the carboxylic acid group for protonation. nih.gov In the case of this compound, the electron-donating nature of the alkyl groups on the nitrogen increases its basicity, making it a potential site for protonation. However, resonance effects can delocalize the electron density, influencing the proton affinity of both groups. nih.gov Should protonation occur, the resulting charged species could form strong ion-pair interactions, leading to the formation of dimers and larger oligomers. Studies on protonated α-amino acid dimers in the gas phase have revealed that they often adopt charge-solvated structures where the proton is shared between the two monomer units. nih.gov
Supramolecular Synthons:
The primary supramolecular synthon expected for this compound is the centrosymmetric carboxylic acid homodimer, characterized by an R2(2)(8) graph-set notation. This synthon is a highly reliable and predictable feature in the crystal structures of carboxylic acids. The geometric parameters of this synthon are well-established.
| Parameter | Typical Range |
|---|---|
| O-H···O distance | 2.6 - 2.8 Å |
| O-H···O angle | 160 - 180° |
| C=O···H distance | 1.6 - 1.8 Å |
Design Principles for Directed Self-Assembly of this compound Units
The directed self-assembly of this compound units into predictable supramolecular architectures relies on understanding and controlling the hierarchy of non-covalent interactions.
Development of Advanced Analytical Methodologies for 4 Butyl Methyl Amino Benzoic Acid
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of 4-[Butyl(methyl)amino]benzoic acid from complex matrices. The inherent properties of the compound, such as its polarity and potential for derivatization, guide the selection and optimization of the chromatographic method.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity.
For compounds structurally similar to this compound, such as aminobenzoic acid isomers, reversed-phase HPLC is a common approach. A C18 or a more polar-modified silica (B1680970) column, like a C8 or a phenyl column, can be employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte by controlling its ionization state.
Method validation is a critical step to ensure the reliability of the HPLC method. Key validation parameters include specificity, linearity, precision, accuracy, and robustness. For instance, a validation study for the simultaneous determination of benzoic acid and sorbic acid in food samples using HPLC with a C18 column and a mobile phase of ammonium (B1175870) acetate buffer (pH 4.4) and methanol (60:40, v/v) demonstrated good linearity with a correlation coefficient (r²) of 0.9998. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.42 and 1.14 µg/mL for benzoic acid, respectively, showcasing the sensitivity of the method. thaiscience.info
A hypothetical HPLC method for this compound could be developed based on these principles. The method would likely involve a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a slightly acidic pH to ensure the protonation of the tertiary amine and the carboxylic acid group. UV detection would be suitable, likely around 254 nm or a wavelength of maximum absorbance for the compound.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a relatively polar and non-volatile compound due to the presence of the carboxylic acid and amino groups, derivatization is necessary to increase its volatility for GC analysis. sigmaaldrich.com
A common derivatization strategy for compounds containing active hydrogens (such as in carboxylic acids and amines) is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Another approach is esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst, to form a more volatile ester derivative. colostate.edu
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS offers the advantage of providing structural information, which aids in the confident identification of the analyte. sigmaaldrich.comnih.gov
Table 2: Potential GC-MS Method for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | MTBSTFA |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| Injector Temperature | 250°C |
| Detector | Mass Spectrometer (Scan mode) |
Electrochemical Sensing Methodologies
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like this compound. The presence of the electrochemically active amino group makes this compound a suitable candidate for voltammetric analysis.
Design and Optimization of Voltammetric Sensors
Voltammetric sensors are designed to measure the current that arises from the oxidation or reduction of an analyte at an electrode surface when a potential is applied. For this compound, an oxidative method would likely be employed, targeting the tertiary amino group.
The design of a voltammetric sensor involves selecting an appropriate working electrode material (e.g., glassy carbon, carbon paste, or a metal electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The supporting electrolyte, typically a buffer solution, is optimized in terms of its composition and pH to achieve the best electrochemical response. The pH of the medium can significantly affect the oxidation potential and the current intensity of the analyte.
For instance, studies on the electrochemical behavior of structurally similar 4-aminobenzoic acid (4-ABA) have shown that it can be electropolymerized on a glassy carbon electrode surface. mdpi.comnih.gov The resulting poly(4-ABA) film exhibits enhanced electrochemical activity and can be used for the sensitive determination of other analytes. mdpi.comnih.govmdpi.com A similar approach could be explored for this compound, where its electropolymerization could lead to a modified electrode with improved sensing capabilities.
Electrode Surface Modification Strategies for Enhanced Detection
To enhance the sensitivity and selectivity of voltammetric sensors, the working electrode surface is often modified. Various nanomaterials, polymers, and other chemical modifiers can be used to increase the electrode's active surface area, facilitate electron transfer, and promote the accumulation of the analyte at the electrode surface.
For the detection of aminobenzoic acids, modifying electrodes with multi-walled carbon nanotubes (MWCNTs) has been shown to significantly improve the sensor's performance. mdpi.comnih.gov The large surface area and excellent conductivity of MWCNTs lead to an amplification of the electrochemical signal. A composite of MWCNTs and an electropolymerized film of an aminobenzoic acid can create a synergistic effect, resulting in a highly sensitive sensor. mdpi.comnih.gov
Another strategy could involve the use of ionic liquids in the electrode composition. Ionic liquids can enhance the electrochemical stability and catalytic activity of the modified electrode. researchgate.net
Table 3: Comparison of a Bare and a Modified Electrode for the Hypothetical Voltammetric Detection of this compound
| Electrode | Advantage | Potential Enhancement |
| Bare Glassy Carbon Electrode (GCE) | Simple, low cost | Baseline sensitivity |
| MWCNT-Modified GCE | Increased surface area, enhanced conductivity | 5-10 fold increase in current response |
| Poly(4-ABA)/MWCNT-Modified GCE | Synergistic effect, improved selectivity | >10 fold increase in current response |
Material Science Applications and Functional Material Development
Utilization as a Monomer or Building Block for Polymeric Materials
The bifunctional nature of 4-[Butyl(methyl)amino]benzoic acid, possessing both a reactive carboxylic acid and a site for potential further functionalization at the amino group, makes it a candidate for polymerization. While direct polymerization studies of this specific molecule are not widely documented, the principles of polymer chemistry suggest its viability as a monomer.
The presence of the carboxylic acid group allows for polycondensation reactions, similar to how p-aminobenzoic acid is used to synthesize poly(p-benzamide), a type of aramid polymer. The N-alkylation in this compound would, however, preclude the formation of the amide bond at the nitrogen, directing the polymerization through ester or other linkages involving the carboxyl group.
Research on N-alkyl derivatives of 4-aminobenzoic acid has demonstrated their synthesis and potential for creating new polymeric structures. nih.govresearchgate.net The butyl and methyl groups on the nitrogen atom in this compound would influence the solubility and processing characteristics of any resulting polymer, potentially leading to materials with tailored properties. For instance, the alkyl chains could enhance solubility in organic solvents, a desirable trait for solution-based processing of polymers.
A patent for the preparation of poly-para-aminobenzoic acid highlights the use of related monomers, indicating the general interest in this class of compounds for producing high-performance polymers. google.com The polymerization of this compound could lead to polyesters or polyamides (if copolymerized with a diamine) with unique thermal and mechanical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer | Potential Polymer Type |
| Polycondensation | Diol | Polyester |
| Polycondensation | Diamine | Polyamide-ester |
Incorporation into Organic Electronic Materials (e.g., charge transport layers)
Derivatives of aminobenzoic acid are being explored for their utility in organic electronics, particularly as charge transport materials. The electron-donating nature of the dialkylamino group in this compound suggests its potential as a hole-transport material (HTM). In devices like perovskite solar cells (PSCs), HTMs play a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. nih.gov
The efficiency of HTMs is linked to their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) energy level, and their film-forming capabilities. Research on various organic molecules, including triphenylamine (B166846) and carbazole (B46965) derivatives, has shown that tuning the molecular structure can optimize these properties. nih.govmdpi.com The structure of this compound, with its donor-acceptor character, could lead to favorable intermolecular interactions and charge-hopping pathways.
Studies on other organic semiconductors have shown that the nature of alkyl substituents can significantly influence the charge transport properties. beilstein-journals.orgresearchgate.netnih.gov The butyl and methyl groups in this compound could impact the molecular packing in the solid state, which is a critical factor for efficient charge transport. Furthermore, the carboxylic acid group could serve as an anchoring group to bind the molecule to surfaces, such as the perovskite layer or a metal oxide electrode, potentially improving interfacial charge transfer and device stability. rsc.orgnih.gov
Table 2: Comparison of Properties of Potential Hole Transport Materials
| Compound/Class | Key Structural Feature | Potential Advantage in Hole Transport |
| Spiro-OMeTAD | Spirobifluorene core with methoxy-substituted triphenylamine arms | High hole mobility and good film formation |
| Triphenylamine derivatives | Nitrogen atom connected to three phenyl rings | Tunable electronic properties and good stability |
| This compound (Hypothesized) | Dialkylamino donor and carboxylic acid acceptor/anchor | Potential for good hole mobility and surface anchoring |
Fabrication of Optoelectronic Devices Based on the Compound's Properties
The potential application of this compound in organic electronic materials naturally extends to its use in the fabrication of optoelectronic devices. Perovskite solar cells are a prime example where novel HTMs are continuously sought to improve efficiency and stability. elsevierpure.comresearchgate.netresearchgate.net The incorporation of a molecule like this compound as an HTM or as an interfacial modifier could lead to enhanced device performance.
The carboxylic acid group could passivate surface defects on the perovskite layer, a strategy that has been shown to reduce charge recombination and improve the open-circuit voltage of the solar cell. nih.gov A study on 2-amino-5-iodobenzoic acid demonstrated that such functional groups can effectively passivate perovskite surfaces, leading to higher power conversion efficiencies and improved stability. nih.gov
Beyond solar cells, organic light-emitting diodes (OLEDs) are another area where tailored organic materials are essential. While there is no direct evidence, the fluorescence properties that can arise from intramolecular charge transfer in donor-acceptor molecules suggest that derivatives of this compound could be investigated for their emissive properties.
Development of Chemosensors Based on Chemical Recognition Mechanisms
The structure of this compound is well-suited for applications in chemical sensing. The tertiary amine can act as a binding site for analytes, and the aromatic ring system can provide a platform for a fluorescent or colorimetric response.
Fluorescent chemosensors often rely on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The interaction of an analyte with the receptor part of the sensor molecule can modulate these processes, leading to a change in the fluorescence signal. The donor-acceptor nature of this compound makes it a promising candidate for designing such sensors. For instance, protonation of the amino group upon interaction with an acidic species would drastically alter the electronic properties and, consequently, the fluorescence output.
Research on other aminobenzoic acid derivatives has demonstrated their utility as fluorescent probes. For example, poly(m-aminobenzoic acid) has been used as a highly sensitive fluorescent sensor for water. nih.gov Similarly, ortho-aminobenzoic acid has been employed as a fluorescent probe to monitor interactions in biological systems. nih.gov Furthermore, a biosensor for benzoic acid derivatives has been developed that can detect p-aminobenzoic acid, showcasing the recognition capabilities of these structures. frontiersin.org Electropolymerized films of 4-aminobenzoic acid have also been used to create voltammetric sensors for detecting food dyes, indicating the potential of the benzoic acid moiety in sensor applications. mdpi.com
Table 3: Potential Sensing Mechanisms for this compound-based Chemosensors
| Sensing Mechanism | Target Analyte Type | Principle of Detection |
| Fluorescence Quenching/Enhancement (PET/ICT) | Metal ions, protons (pH) | Analyte binding modulates the electronic properties of the fluorophore. |
| Colorimetric Change | Specific ions or molecules | Analyte interaction causes a shift in the absorption spectrum. |
| Electrochemical Sensing | Redox-active species | Analyte binding or reaction at an electrode modified with the compound leads to a measurable current change. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings
A thorough review of published scientific literature reveals a notable absence of dedicated academic studies on 4-[Butyl(methyl)amino]benzoic acid. While the compound is indexed in chemical databases such as PubChem, these entries primarily contain predicted, rather than experimentally determined, data. uni.lunih.gov The key finding, therefore, is that the compound is known to exist and has been cataloged, with numerous patents referencing it, but it has not been the subject of peer-reviewed academic research. uni.lu Its fundamental chemical and physical properties, potential biological activities, and utility in material applications remain undocumented in scholarly works. The primary academic contribution to date is its identification as a unique chemical entity, whose properties can be computationally predicted based on its structure.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C12H17NO2 | uni.lu |
| Monoisotopic Mass | 207.12593 Da | uni.lu |
| XlogP | 2.8 | uni.lu |
| Predicted CCS ([M+H]+, Ų) | 147.4 | uni.lu |
| Predicted CCS ([M-H]-, Ų) | 150.9 | uni.lu |
Identification of Remaining Research Gaps and Unexplored Avenues
The lack of published data on this compound presents a significant research gap and a corresponding opportunity for original investigation. Virtually every aspect of its chemistry is an unexplored avenue.
Fundamental Physicochemical Characterization: There is a complete absence of experimentally verified data. Key research gaps include:
Spectroscopy: No published NMR, IR, UV-Vis, or fluorescence spectra exist to confirm its structure and explore its electronic properties.
Crystallography: The solid-state structure has not been determined. A crystallographic study, similar to that performed on the related compound 4-Butyl-amino-3-nitro-benzoic acid, would provide invaluable information on its molecular geometry, conformation, and intermolecular interactions. nih.gov
Thermal and Electrochemical Analysis: Properties such as melting point, decomposition temperature, and redox potentials are unknown.
Synthetic Methodologies: While its synthesis can be postulated via standard organic reactions (e.g., N-alkylation of 4-aminobenzoic acid esters followed by hydrolysis), no optimized, high-yield synthetic protocols have been published in academic literature.
Biological and Pharmacological Screening: The parent molecule, 4-aminobenzoic acid (PABA), and its derivatives are known to possess a range of biological activities, including antimicrobial and cytotoxic effects. nih.govresearchgate.net The introduction of N-butyl and N-methyl groups in this compound increases its lipophilicity, which could significantly alter its biological profile compared to PABA. This entire area is unexplored.
Polymer and Materials Science: The bifunctional nature of the molecule (a carboxylic acid and a tertiary amine) makes it a prime candidate for a monomer in polymer synthesis. However, no studies have explored its use in creating novel polyamides, polyesters, or other functional polymers. Its structural similarity to 4-(Butylamino)benzoic acid, which finds use in peptide synthesis, suggests that its potential as a building block is a major unexplored avenue. sigmaaldrich.com
Prospects for Fundamental Chemical Understanding and Advanced Material Applications
The investigation of this compound holds considerable promise for both expanding fundamental chemical knowledge and developing new materials.
Prospects for Fundamental Understanding: Systematic study of this compound would allow for a deeper understanding of structure-property relationships within the aminobenzoic acid family. Researchers could precisely quantify how the steric bulk of the butyl group and the electronic effect of N-alkylation (compared to the primary amine in PABA or the secondary amine in 4-(butylamino)benzoic acid) influence:
Photophysical Behavior: The compound features a strong electron-donating dialkylamino group connected to an electron-withdrawing carboxylic acid group through a benzene (B151609) ring, forming a classic donor-π-acceptor (D-π-A) structure. This makes it a promising candidate for studies in solvatochromism, fluorescence, and non-linear optics, providing a direct comparison to the well-studied photophysics of PABA. researchgate.net
Supramolecular Chemistry: Elucidating its crystal structure would reveal how the bulky and flexible alkyl chains disrupt or modify the hydrogen-bonding networks typically seen in simpler aminobenzoic acids, impacting crystal packing and material properties.
Prospects for Advanced Applications:
Functional Polymers: Its use as a monomer could lead to the development of specialty polymers. The N,N-disubstituted aniline (B41778) moiety could impart increased solubility in organic solvents, lower melting points, and amorphous character compared to polymers made from unsubstituted PABA. These properties are desirable for solution-processed films and coatings.
Photosensitive Materials: The inherent D-π-A character suggests potential as an organic dye or photosensitizer. It could be explored as a component in dye-sensitized solar cells (DSSCs), as a photoinitiator for polymerization reactions, or as a charge-transport material in organic electronics.
Biochemical Probes and Pharmaceutical Scaffolds: Building on the diverse bioactivities of PABA derivatives, this compound could be screened for novel pharmacological effects. researchgate.netmdpi.com Its increased lipophilicity may enhance membrane permeability, potentially leading to new classes of bioactive compounds or functional probes for chemical biology.
Q & A
Q. What are the optimal synthetic routes for 4-[butyl(methyl)amino]benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves alkylation or reductive amination of benzoic acid derivatives. For example, reacting 4-aminobenzoic acid with butyl bromide and methylamine in the presence of a base (e.g., NaHCO₃) under reflux conditions. Catalysts like Pd/C or PtO₂ may enhance efficiency in hydrogenation steps. Temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the butyl chain (δ 0.8–1.5 ppm), methylamino group (δ 2.2–2.8 ppm), and aromatic protons (δ 6.5–8.0 ppm).
- FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹) and C-N bonds (1200–1350 cm⁻¹).
- Mass spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 207.27 g/mol) .
Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?
Slow evaporation from a saturated solution in a polar solvent (e.g., methanol or acetone) at 4°C promotes single-crystal growth. For structural refinement, use the SHELX suite (SHELXL for refinement, SHELXS for solution). Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions, and hydrogen bonding analysis (e.g., O–H···N interactions) .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the compound’s reactivity and intermolecular interactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and electronic properties, such as HOMO-LUMO gaps (indicative of redox activity). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) reveal hydrogen-bonding dynamics between the carboxylic acid group and solvent molecules. These models guide hypotheses about solubility and aggregation behavior .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
Conflicting results may arise from assay conditions (pH, temperature) or off-target effects. Use orthogonal assays:
- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).
- Receptor binding : Radioligand displacement assays (³H-labeled antagonists) with membrane preparations. Cross-validate findings using knockout cell lines or competitive inhibitors .
Q. How does the compound’s crystal packing influence its physicochemical properties?
X-ray data show that hydrogen-bonded dimers (via carboxylic acid groups) form layered structures, impacting melting points and solubility. Lattice energy calculations (using programs like CRYSTAL17) correlate packing efficiency with thermal stability. For example, tight π-π stacking of aromatic rings may reduce solubility in nonpolar solvents .
Q. What are the challenges in designing derivatives with enhanced bioactivity?
Key considerations include:
- Steric effects : Substituents on the butyl chain may hinder target binding.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring alter pKa of the carboxylic acid.
- Metabolic stability : Methylation of the amino group reduces oxidative deamination. Use QSAR models to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
